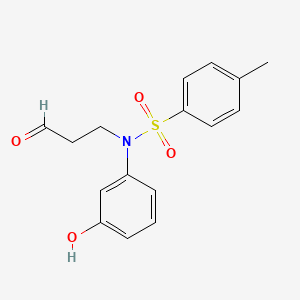

N-(3-Hydroxyphenyl)-4-methyl-N-(3-oxopropyl)benzene-1-sulfonamide

Description

Properties

CAS No. |

333383-80-5 |

|---|---|

Molecular Formula |

C16H17NO4S |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

N-(3-hydroxyphenyl)-4-methyl-N-(3-oxopropyl)benzenesulfonamide |

InChI |

InChI=1S/C16H17NO4S/c1-13-6-8-16(9-7-13)22(20,21)17(10-3-11-18)14-4-2-5-15(19)12-14/h2,4-9,11-12,19H,3,10H2,1H3 |

InChI Key |

QZDHCLGWIMBBFC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CCC=O)C2=CC(=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Method 1: Reaction of Sulfonamide with Hydroxyphenyl Derivatives

-

- 4-Methylbenzenesulfonamide

- 3-Hydroxybenzaldehyde

- Base (e.g., sodium hydroxide)

Solvent : Ethanol or methanol

Temperature : Reflux conditions

- Dissolve 4-methylbenzenesulfonamide in ethanol.

- Add sodium hydroxide and 3-hydroxybenzaldehyde to the solution.

- Heat the mixture under reflux for several hours.

- Allow the mixture to cool, then neutralize with acid.

- Precipitate the product by adding water and filter.

Yield and Characterization : This method typically yields around 60-70% of the desired sulfonamide, characterized by NMR and IR spectroscopy confirming the functional groups present.

Method 2: Multi-step Synthesis Involving Alkylation

-

- N-(3-Hydroxyphenyl)benzene-1-sulfonamide

- 3-Oxopropyl bromide

- Base (e.g., potassium carbonate)

Solvent : Acetone or dimethylformamide (DMF)

Temperature : Room temperature to reflux

- Prepare a solution of N-(3-Hydroxyphenyl)benzene-1-sulfonamide in acetone.

- Add potassium carbonate followed by the addition of 3-oxopropyl bromide.

- Stir the reaction mixture at room temperature for several hours or heat under reflux for improved yields.

- Isolate the product through filtration and recrystallization.

Yield and Characterization : Yields can reach up to 75%, with characterization performed using mass spectrometry and NMR techniques.

Method Comparison Table

| Method | Yield (%) | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| Reaction with Hydroxyphenyl | 60-70 | Reflux, Neutralization | Simplicity | Moderate yield |

| Alkylation with Oxopropyl | 75 | Stirring/Reflux | Higher yield | Requires careful handling of reagents |

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxyphenyl)-4-methyl-N-(3-oxopropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamide group may produce an amine.

Scientific Research Applications

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: As a probe or inhibitor in biochemical studies.

Medicine: Potential therapeutic applications, particularly in the development of new antibiotics or anti-inflammatory agents.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3-Hydroxyphenyl)-4-methyl-N-(3-oxopropyl)benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial enzymes and exerting an antibacterial effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Spectral Properties

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Pyrazole/Pyrrole Derivatives : Compounds like 18 () exhibit distinct 13C-NMR signals for heterocyclic methyl groups (10.91 ppm) and aromatic carbons (126.69 ppm), which differ from the hydroxyphenyl group’s expected ~150–160 ppm (C-OH) .

- Azide/Alkyne Systems : Compounds 11k–11l () are intermediates for click chemistry, highlighting the versatility of sulfonamides in modular synthesis. However, their oily consistency contrasts with crystalline analogs like 11l (73% yield, orange solid) .

- Oxoethyl/Alkenyl Derivatives : The IBX-mediated synthesis of 4-methyl-N-(3-methylbut-2-en-1-yl)-N-(2-oxoethyl)benzenesulfonamide () demonstrates the utility of oxidation in introducing ketone functionalities, a strategy applicable to the target compound’s 3-oxopropyl chain .

Biological Activity

N-(3-Hydroxyphenyl)-4-methyl-N-(3-oxopropyl)benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in recent years due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article provides a comprehensive overview of the biological activity of this compound, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C16H19N1O4S

- Molecular Weight : 335.40 g/mol

Structural Features

- Sulfonamide Group : Contributes to its biological activity, particularly in enzyme inhibition.

- Hydroxyphenyl and Oxopropyl Substituents : These groups may enhance specificity towards certain biological targets.

This compound exhibits several mechanisms of action:

-

Inhibition of Carbonic Anhydrases (CAs) :

- The compound has been studied for its inhibitory effects on various isoforms of carbonic anhydrases (CAs), particularly CA IX and CA XII, which are often overexpressed in tumors. These enzymes play crucial roles in regulating pH and fluid balance in cells.

- In vitro studies have shown that certain derivatives exhibit IC50 values in the nanomolar range against these isoforms, indicating potent inhibitory activity .

-

Antitumor Activity :

- The compound has demonstrated cytotoxic effects against cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer). Under hypoxic conditions, which are typical in tumor microenvironments, the compound significantly reduced cell viability .

- A concentration-dependent inhibition was observed, with some derivatives outperforming established CA inhibitors like acetazolamide (AZM) .

Case Studies

-

Study on CA Inhibition :

- A recent study synthesized a series of sulfonamide derivatives and evaluated their inhibitory effects on CAs. Compounds were tested against CA IX and CA XII using enzyme activity assays. The results indicated that modifications to the sulfonamide structure could enhance selectivity and potency against these isoforms .

- Cytotoxicity Assessment :

Table 1: Inhibitory Activity of this compound Derivatives

| Compound ID | Structure Modification | IC50 (nM) | Target Enzyme |

|---|---|---|---|

| 16a | Succinamide Chain | 51.6 | CA IX |

| 16b | Methoxy Group | 99.6 | CA IX |

| 16e | Aliphatic Chain | 75.0 | CA XII |

Table 2: Cytotoxicity Results Against Cancer Cell Lines

| Cell Line | Compound ID | Concentration (μM) | Viability (%) |

|---|---|---|---|

| HT-29 | 16a | 400 | 80 |

| MDA-MB-231 | 16b | 400 | 75 |

| MG-63 | 16e | Varies | <50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.